Cas no 2287310-92-1 (tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate)
![tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2287310-92-1x500.png)
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
- 2287310-92-1
- EN300-6750014
-
- インチ: 1S/C17H21N5O2/c1-17(2,3)24-16(23)21-7-6-13(10-21)11-22-15-8-12(9-18)4-5-14(15)19-20-22/h4-5,8,13H,6-7,10-11H2,1-3H3
- InChIKey: FTSKIAIRDKIGPA-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CN2C3C=C(C#N)C=CC=3N=N2)C1)=O
計算された属性
- せいみつぶんしりょう: 327.16952493g/mol
- どういたいしつりょう: 327.16952493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 523
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 84Ų
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750014-0.05g |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287310-92-1 | 95.0% | 0.05g |
$827.0 | 2025-03-13 | |
Enamine | EN300-6750014-2.5g |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287310-92-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-13 | |
Enamine | EN300-6750014-0.25g |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287310-92-1 | 95.0% | 0.25g |
$906.0 | 2025-03-13 | |
Enamine | EN300-6750014-1.0g |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287310-92-1 | 95.0% | 1.0g |
$986.0 | 2025-03-13 | |
Enamine | EN300-6750014-10.0g |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287310-92-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-13 | |
Enamine | EN300-6750014-0.5g |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287310-92-1 | 95.0% | 0.5g |
$946.0 | 2025-03-13 | |
Enamine | EN300-6750014-0.1g |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287310-92-1 | 95.0% | 0.1g |
$867.0 | 2025-03-13 | |
Enamine | EN300-6750014-5.0g |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287310-92-1 | 95.0% | 5.0g |
$2858.0 | 2025-03-13 |
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate (CAS No. 2287310-92-1)
Tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2287310-92-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories.
The molecular structure of tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a tert-butyl group provides steric hindrance, which can influence the compound's reactivity and binding affinity. Additionally, the pyrrolidine ring and the benzotriazole moiety are known to be pharmacophoric elements that enhance the biological activity of small molecules.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The benzotriazole component in this molecule has been shown to possess antimicrobial and anti-inflammatory properties, which are critical in the development of novel therapeutic agents. The cyano group further enhances the compound's potential by introducing a polar moiety that can interact with biological targets.
In vitro studies have demonstrated that tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate exhibits notable activity against various disease-related pathways. For instance, research indicates that this compound may interfere with enzyme inhibition mechanisms involved in cancer progression. The benzotriazole ring is particularly effective in modulating these pathways due to its ability to bind to specific amino acid residues in target proteins.
The tert-butyl group's steric bulk plays a crucial role in determining the compound's pharmacokinetic profile. By reducing the compound's lipophilicity, it may enhance oral bioavailability while minimizing off-target effects. This balance is essential for developing drugs that are both effective and safe for clinical use.
Current research is focused on optimizing the synthesis of tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate to improve its yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic processes, are being employed to streamline production while maintaining high chemical integrity. These efforts are crucial for scaling up production and facilitating further preclinical studies.
The integration of computational methods into drug discovery has also accelerated the development of novel compounds like this one. Molecular modeling and virtual screening techniques have enabled researchers to predict the binding affinity and potential side effects of tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate before conducting expensive experimental trials. This approach not only saves time but also reduces the risk of failure in later stages of drug development.
The potential applications of this compound extend beyond oncology. Preliminary data suggest that it may also have therapeutic benefits in neurodegenerative diseases and inflammatory conditions. The ability of benzotriazole derivatives to cross the blood-brain barrier makes them particularly promising candidates for treating central nervous system disorders.
tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-ylmethyl)pyrrolidine - 1 - carboxylate will only grow. Collaborative efforts between academia and industry are essential for translating these findings into tangible therapeutic solutions that address unmet medical needs.
2287310-92-1 (tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate) 関連製品
- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)
- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)
- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)
- 326014-15-7(3-(2Z)-3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene-1-phenylurea)
- 937012-11-8(1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)
- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)
- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)
- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)
- 1804071-56-4(3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)
- 1807109-06-3(Ethyl 2-bromomethyl-6-cyano-4-hydroxyphenylacetate)




